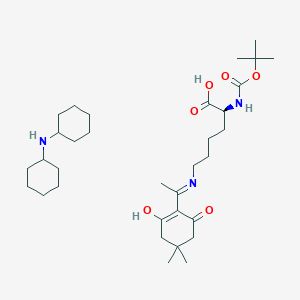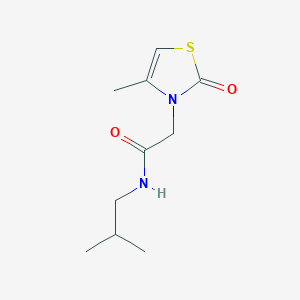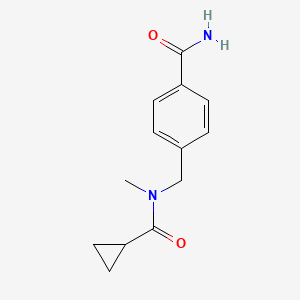
4-((n-Methylcyclopropanecarboxamido)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((n-Methylcyclopropanecarboxamido)methyl)benzamide is a chemical compound with the molecular formula C13H16N2O2. It is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-((n-Methylcyclopropanecarboxamido)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
4-((n-Methylcyclopropanecarboxamido)methyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and rubber.
Mecanismo De Acción
The mechanism of action of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, benzamide derivatives generally exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, some benzamides inhibit histone deacetylases (HDACs), leading to changes in gene expression and cell behavior .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound is another benzamide derivative with potential therapeutic applications.
2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: This compound is used in various chemical and pharmaceutical applications.
Uniqueness
4-((n-Methylcyclopropanecarboxamido)methyl)benzamide is unique due to its specific structure, which includes a cyclopropane ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
4-[[cyclopropanecarbonyl(methyl)amino]methyl]benzamide |
InChI |
InChI=1S/C13H16N2O2/c1-15(13(17)11-6-7-11)8-9-2-4-10(5-3-9)12(14)16/h2-5,11H,6-8H2,1H3,(H2,14,16) |
Clave InChI |
CGDKOEYRVJFDHB-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)C(=O)N)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
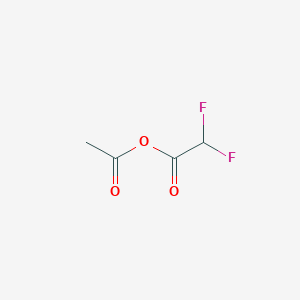
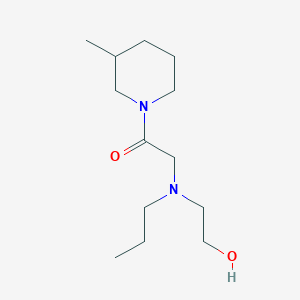
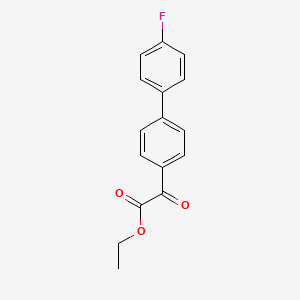
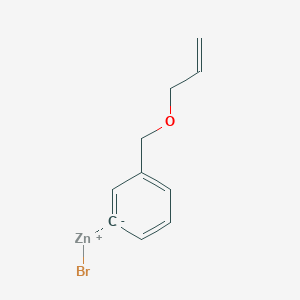

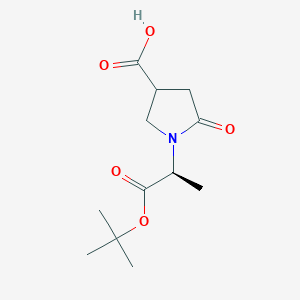
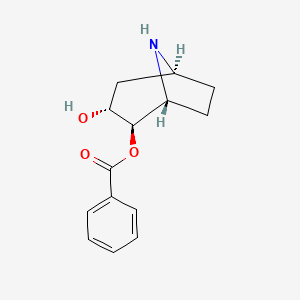
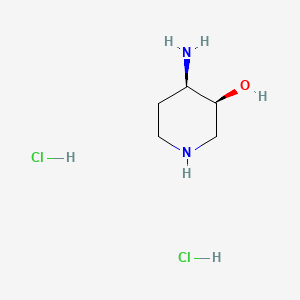
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
